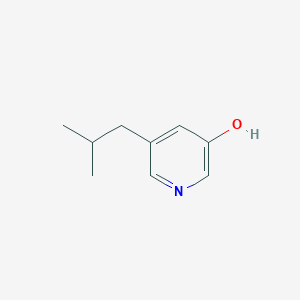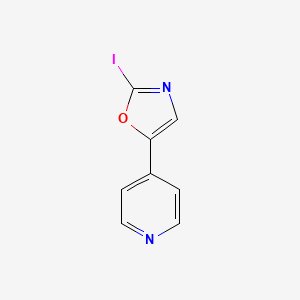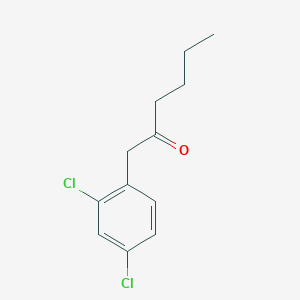
2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol is a chemical compound with the molecular formula C9H14N2O. It is a derivative of ethanolamine, where the amino group is substituted with a pyridin-4-yl ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol typically involves the reaction of pyridine derivatives with ethanolamine. One common method is the reductive amination of 4-pyridinecarboxaldehyde with ethanolamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as distillation or recrystallization to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridinecarboxylic acids or aldehydes.
Reduction: Ethanolamine derivatives.
Substitution: Various substituted ethanolamines depending on the reagent used.
Scientific Research Applications
2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. Its effects are mediated through the formation of coordination complexes or by modulating enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-((1-(Pyridin-2-yl)ethyl)amino)ethan-1-ol: Similar structure but with the pyridine ring attached at the 2-position.
2-((1-(Pyridin-3-yl)ethyl)amino)ethan-1-ol: Similar structure but with the pyridine ring attached at the 3-position.
2-((1-(Pyridin-4-yl)ethyl)amino)butan-1-ol: Similar structure but with an additional carbon in the ethanolamine chain.
Uniqueness
2-((1-(Pyridin-4-yl)ethyl)amino)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(1-pyridin-4-ylethylamino)ethanol |
InChI |
InChI=1S/C9H14N2O/c1-8(11-6-7-12)9-2-4-10-5-3-9/h2-5,8,11-12H,6-7H2,1H3 |
InChI Key |
LQSOFISTTFRYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232153.png)


![methyl7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B15232171.png)

![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15232184.png)


![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B15232217.png)
